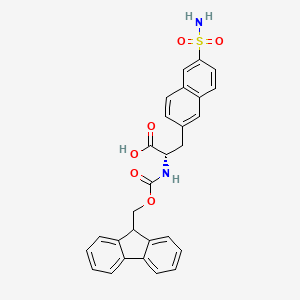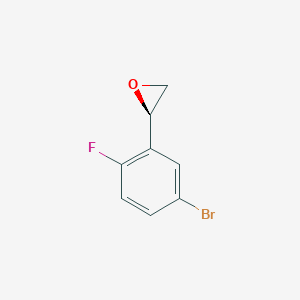
(S)-2-(5-Bromo-2-fluorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5-Bromo-2-fluorophenyl)oxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of bromine and fluorine atoms in the phenyl ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(5-Bromo-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-2-(5-Bromo-2-fluorophenyl)ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of ®-2-(5-Bromo-2-fluorophenyl)oxirane may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-2-(5-Bromo-2-fluorophenyl)oxirane can undergo oxidation reactions to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: ®-2-(5-Bromo-2-fluorophenyl)oxirane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed epoxidation reactions and their mechanisms. It also serves as a probe to investigate the interactions between epoxides and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to undergo selective reactions makes it a valuable intermediate in drug synthesis.
Industry: In the industrial sector, ®-2-(5-Bromo-2-fluorophenyl)oxirane is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-(5-Bromo-2-fluorophenyl)oxirane involves its ability to form covalent bonds with nucleophiles. The epoxide ring is highly strained, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological processes, where the compound can act as an electrophile, forming stable adducts with nucleophilic species.
Comparison with Similar Compounds
- ®-2-(5-Chloro-2-fluorophenyl)oxirane
- ®-2-(5-Bromo-2-chlorophenyl)oxirane
- ®-2-(5-Bromo-2-methylphenyl)oxirane
Comparison:
- ®-2-(5-Bromo-2-fluorophenyl)oxirane is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs.
- The fluorine atom increases the compound’s stability and resistance to metabolic degradation, which can be advantageous in medicinal applications.
- The bromine atom provides a handle for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6BrFO |
|---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
(2S)-2-(5-bromo-2-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrFO/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 |
InChI Key |
FZHXXYGMRVHZEY-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=C(C=CC(=C2)Br)F |
Canonical SMILES |
C1C(O1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


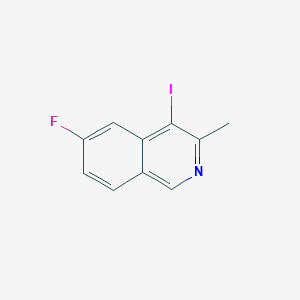
![tert-Butyl 1,1-dimethyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13331731.png)
![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)
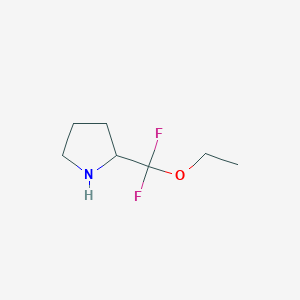
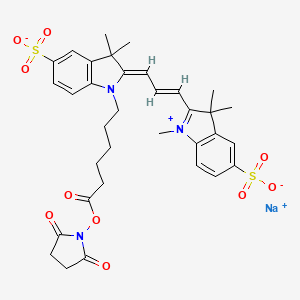
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331752.png)
![8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride](/img/structure/B13331760.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
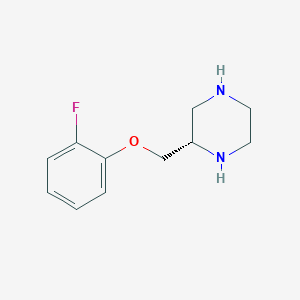
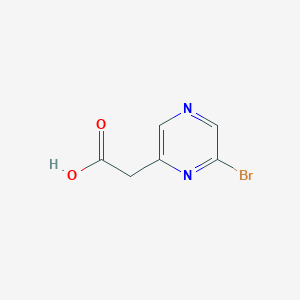
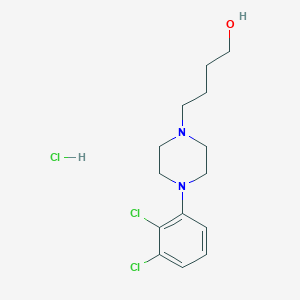
![tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13331807.png)
![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
